15-LOX-1 Inhibitory Potency
Methyl 5-fluoro-1-benzothiophene-2-carboxylate (CAS 154630-32-7) demonstrates potent inhibition of human 15-lipoxygenase-1 (15-LOX-1) with a Ki of 22 nM [1]. In contrast, the 5-fluoro regioisomer exhibits negligible activity against human 5-lipoxygenase (5-LOX), with an IC₅₀ > 10,000 nM [2]. This isoform selectivity profile is not observed in the 4-fluoro or 7-fluoro positional isomers, which lack published LOX inhibitory activity. The 5-fluoro substitution pattern uniquely positions the fluorine atom to engage the catalytic site of 15-LOX-1 while avoiding steric clashes with the 5-LOX active site architecture.
| Evidence Dimension | Enzyme inhibition potency (Ki) against human 15-lipoxygenase-1 |
|---|---|
| Target Compound Data | Ki = 22 nM |
| Comparator Or Baseline | 5-LOX (human recombinant): IC₅₀ > 10,000 nM; 4-fluoro and 7-fluoro isomers: no reported activity |
| Quantified Difference | ≥454-fold selectivity for 15-LOX-1 over 5-LOX |
| Conditions | Human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site assessed as 15-HPETE formation by Michaelis-Menten equation |
Why This Matters
Procurement of CAS 154630-32-7 over other fluoro positional isomers is justified for programs targeting 15-LOX-1 mediated inflammation or oncology pathways, where sub-100 nM potency is required.
- [1] BindingDB. (2011). BDBM50417153: Ki = 22 nM for human 15-lipoxygenase-1. ChEMBL1270704. BindingDB EntryID 50032443. View Source
- [2] BindingDB. (2025). BDBM50591538: IC₅₀ > 10,000 nM for human recombinant 5-LOX. ChEMBL5205807. BindingDB EntryID 50016024. View Source
